Ursodeoxycholic Acid 2-Butyl Ester
Description
Properties
Molecular Formula |
C₂₈H₄₈O₄ |
|---|---|
Molecular Weight |
448.68 |
Synonyms |
(4R)-sec-Butyl 4-((3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategic Synthesis Pathways for Ursodeoxycholic Acid 2-Butyl Ester
The synthesis of this compound can be approached through several strategic pathways, each with distinct advantages and challenges. These methods range from direct chemical reactions to more complex multi-step and enzyme-assisted protocols.
Direct Esterification Approaches and Optimization of Reaction Conditions
Direct esterification, particularly the Fischer-Speier esterification, represents the most straightforward method for the synthesis of this compound. This reaction involves the treatment of Ursodeoxycholic Acid with 2-butanol (B46777) in the presence of an acid catalyst.
Reaction Conditions: The efficiency of the Fischer esterification is governed by equilibrium. To drive the reaction towards the formation of the ester, an excess of 2-butanol is typically used, which also serves as the solvent. The removal of water, a byproduct of the reaction, is crucial for achieving high yields. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus.
Commonly employed acid catalysts include strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as solid acid catalysts like para-toluenesulfonic acid (p-TsOH). The choice of catalyst can influence reaction times and the formation of byproducts. Optimization of reaction conditions involves balancing temperature, catalyst loading, and reaction time to maximize the yield and purity of the final product.
| Parameter | Condition | Purpose |
| Reactants | Ursodeoxycholic Acid, 2-Butanol (excess) | Ester formation |
| Catalyst | H₂SO₄, p-TsOH | To protonate the carboxylic acid, making it more electrophilic |
| Temperature | Reflux | To increase reaction rate |
| Water Removal | Dean-Stark apparatus | To shift equilibrium towards product formation |
Multi-Step Synthesis Utilizing Precursor Derivatization and Selective Reactions
In the broader context of synthesizing UDCA from more abundant precursors like cholic acid, esterification serves as a critical protection step for the carboxylic acid functionality. This multi-step approach allows for selective modifications of the steroid nucleus without interference from the acidic group.
A typical sequence involves:
Esterification: The carboxylic acid group of the starting bile acid (e.g., cholic acid) is first converted to its 2-butyl ester.
Selective Reactions: Subsequent chemical transformations, such as oxidation and reduction at specific hydroxyl groups on the steroid core, are carried out.
Deprotection: The final step involves the hydrolysis of the ester group to yield the desired modified bile acid.
This strategy, while longer, provides greater control over the chemical transformations and can lead to higher purity of the final product. The initial esterification is carried out under similar conditions as the direct approach.
Chemoenzymatic Synthesis Protocols for Stereoselective Formation of Ester Linkages
Chemoenzymatic methods offer a green and highly selective alternative for the synthesis of bile acid esters. These protocols utilize enzymes, typically lipases, to catalyze the esterification reaction under mild conditions. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are often preferred due to their stability and reusability.
The enzymatic esterification of UDCA with 2-butanol can be performed in an organic solvent or in a solvent-free system where the alcohol acts as both reactant and solvent. The stereoselectivity of the enzyme can be advantageous, particularly when dealing with complex substrates. The reaction conditions, including temperature, enzyme concentration, and water activity, are critical parameters that need to be optimized to achieve high conversion rates. This method minimizes the formation of byproducts often associated with strong acid catalysis.
Novel Reagent and Catalyst Systems in Ursodeoxycholic Acid Esterification
Research into novel reagents and catalysts aims to improve the efficiency, selectivity, and environmental footprint of the esterification process. While traditional acid catalysts are effective, they can lead to side reactions and require harsh conditions.
Heterogeneous Catalysts: The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offers advantages in terms of ease of separation from the reaction mixture and potential for recycling. These catalysts reduce the corrosive nature of the reaction and simplify the work-up procedure.
Enzymatic Catalysts: As mentioned, lipases are increasingly used for their high selectivity and mild reaction conditions. Research in this area focuses on enzyme immobilization techniques to enhance stability and reusability, as well as exploring novel lipases with specificities towards secondary alcohols like 2-butanol.
Purification and Isolation Techniques for High-Purity this compound
The purification of this compound is essential to remove unreacted starting materials, catalysts, and byproducts. A combination of techniques is typically employed to achieve high purity.
Extraction: After the reaction, the mixture is often neutralized and extracted with an organic solvent. The organic layer containing the ester is then washed with water or a mild base to remove the acid catalyst and any remaining water-soluble impurities.
Crystallization: Crystallization is a powerful technique for purifying solid esters. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then cooled to induce crystallization of the pure ester, leaving impurities in the mother liquor.
Chromatography: Column chromatography is a versatile method for separating the desired ester from closely related impurities. Normal-phase chromatography using silica (B1680970) gel or reversed-phase chromatography can be employed, depending on the polarity of the ester and the impurities.
The choice of purification method depends on the scale of the synthesis and the required purity of the final product.
Analysis of Synthetic Byproducts and Impurities in Research-Grade Preparations
The analysis of byproducts and impurities is crucial for ensuring the quality and purity of research-grade this compound. The primary impurities are typically unreacted Ursodeoxycholic Acid and isomeric byproducts.
Common Impurities:
Unreacted Ursodeoxycholic Acid: Incomplete esterification will result in the presence of the starting material.
Isomeric Bile Acid Esters: If the starting UDCA contains impurities such as chenodeoxycholic acid or lithocholic acid, their corresponding 2-butyl esters will be present in the final product. nih.gov
Dehydration Products: Under strong acidic conditions and high temperatures, dehydration of the hydroxyl groups on the steroid nucleus can occur, leading to the formation of unsaturated byproducts.
Scale-Up Considerations for Laboratory and Pre-Industrial Synthesis of Derivatives
The transition from laboratory-scale synthesis to pre-industrial production of Ursodeoxycholic Acid (UDCA) derivatives, such as this compound, presents a unique set of challenges and considerations. While the fundamental chemical transformations may remain the same, the dynamics of the reaction, impurity profiles, and process control parameters can change significantly with increasing scale. A thorough understanding of these factors is crucial for developing a robust, efficient, and economically viable manufacturing process.
Key considerations in the scale-up of UDCA derivative synthesis include managing reaction conditions to maintain yield and purity, addressing potential issues with mass and heat transfer, and controlling the formation of process-related impurities. The choice of reagents, solvents, and reaction equipment must be re-evaluated to ensure they are suitable for larger-scale operations, taking into account factors such as cost, safety, and environmental impact.
Challenges in Scaling Up Synthesis
For instance, in the synthesis of UDCA from plant-derived precursors, significant scale-up effects have been observed in key reaction steps such as hydroxyl oxidation and the Horner-Wadsworth-Emmons reaction. nih.gov These effects can manifest as increased impurity formation and challenges in maintaining optimal reaction conditions. Addressing these issues often requires a re-optimization of the process, including modifications to the reaction feeding protocol and the use of more cost-effective and scalable reagents. nih.govresearchgate.net
Another significant challenge is the management of heat transfer. Exothermic reactions that are easily controlled in a laboratory flask can generate a substantial amount of heat at an industrial scale, potentially leading to runaway reactions and the formation of degradation products. Effective thermal management, through the use of appropriate reactor designs and cooling systems, is therefore critical for ensuring the safety and efficiency of the process.
Process Optimization for Pre-Industrial Scale
To overcome the challenges associated with scale-up, a systematic approach to process optimization is required. This typically involves a detailed study of the reaction parameters to identify the critical process parameters (CPPs) that have the most significant impact on yield, purity, and reaction time.
Furthermore, the choice of reagents can have a significant impact on the scalability of a process. For example, replacing hazardous or expensive reagents with safer, more cost-effective alternatives is a key consideration for industrial-scale production. frontiersin.org The development of chemoenzymatic and biocatalytic methods for UDCA synthesis is a promising approach in this regard, as it can offer improved selectivity and reduce the environmental impact of the manufacturing process. beilstein-journals.orgresearchgate.net
The following table provides a hypothetical comparison of reaction parameters for the synthesis of a UDCA derivative at the laboratory and pre-industrial scales, highlighting potential areas for optimization:
| Parameter | Laboratory Scale (10 g) | Pre-Industrial Scale (10 kg) | Optimization Considerations |
| Solvent Volume | 200 mL | 200 L | Minimize solvent usage to reduce cost and waste. |
| Reaction Temperature | 25°C | 25-35°C | Implement robust temperature control to manage exotherms. |
| Stirring Speed | 500 rpm | 100-200 rpm | Optimize for efficient mixing without causing shear degradation. |
| Addition Rate of Reagents | 10 minutes | 1-2 hours | Control addition rate to maintain reaction temperature and minimize side reactions. |
| Workup Procedure | Liquid-liquid extraction | Centrifugation/Filtration | Develop a scalable and efficient product isolation method. |
| Purification Method | Column chromatography | Crystallization | Replace chromatography with a more industrially viable purification technique. |
Impurity Profiling and Control
A critical aspect of scaling up any pharmaceutical manufacturing process is the identification and control of impurities. The impurity profile of a drug substance can be significantly affected by changes in the manufacturing process, and it is essential to ensure that all potential impurities are identified and controlled within acceptable limits.
In the synthesis of UDCA, several process-related impurities have been identified, including isomers and oxidation byproducts. nih.govresearchgate.net The formation of these impurities can be influenced by a variety of factors, including the quality of the starting materials, the reaction conditions, and the purification methods used.
A thorough understanding of the impurity formation pathways is essential for developing effective control strategies. This may involve modifying the synthetic route to avoid the formation of certain impurities, or developing more efficient purification methods to remove them from the final product. The following table illustrates a hypothetical impurity profile for a UDCA derivative at different scales of production:
| Impurity | Laboratory Scale (%) | Pre-Industrial Scale (%) | Control Strategy |
| Starting Material | <0.1 | <0.2 | Use high-purity starting materials. |
| Isomeric Impurity | 0.2 | 0.5 | Optimize reaction conditions to improve selectivity. |
| Oxidation Byproduct | 0.1 | 0.3 | Use an inert atmosphere and control reaction temperature. |
| Unidentified Impurities | <0.05 | <0.1 | Develop sensitive analytical methods for impurity detection. |
By carefully considering these scale-up factors and implementing a robust process development and optimization strategy, it is possible to successfully transition the synthesis of UDCA derivatives from the laboratory to a pre-industrial scale, ensuring the production of a high-quality product in a safe, efficient, and cost-effective manner.
Advanced Analytical and Spectroscopic Characterization
Comprehensive Structural Elucidation of Ursodeoxycholic Acid 2-Butyl Ester
The definitive structural confirmation of this compound relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy.
NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the atomic arrangement within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that confirm the presence of the butyl ester group and the steroidal backbone. Key signals include those corresponding to the methyl protons of the butyl group, the methylene (B1212753) protons adjacent to the ester oxygen, and the methine protons of the steroid nucleus.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by identifying the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon of the ester group, the carbons of the butyl chain, and the distinct carbons of the steroid rings are all observable at their characteristic chemical shifts.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the proton and carbon signals unequivocally. COSY spectra reveal proton-proton couplings, while HSQC and HMBC spectra correlate proton and carbon signals, allowing for a complete and unambiguous assignment of the molecular structure.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-18 (CH₃) | 0.68 (s) | 12.1 |
| C-21 (CH₃) | 0.92 (d) | 18.5 |
| C-3 (CH-OH) | 3.60 (m) | 71.8 |
| C-7 (CH-OH) | 3.95 (br s) | 62.5 |
| Ester C=O | - | 174.5 |
| Ester O-CH₂ | 4.05 (t) | 64.2 |
| Ester CH₂ | 1.60 (m) | 30.8 |
| Ester CH₂ | 1.38 (m) | 19.2 |
| Ester CH₃ | 0.93 (t) | 13.7 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are critical for determining the exact molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways. This information is vital for confirming its identity and differentiating it from potential isomers. The fragmentation pattern typically involves the loss of the butyl group and successive losses of water molecules from the steroid nucleus.
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically observed around 1730 cm⁻¹. Other significant bands include the O-H stretching vibrations from the hydroxyl groups and the C-H stretching vibrations of the aliphatic and steroidal backbone.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing the non-polar bonds. The C-C bond vibrations of the steroid skeleton and the symmetric vibrations of the molecule are often more prominent in the Raman spectrum.
Thermal Analysis Techniques (e.g., DSC, TGA) for Understanding Material Behavior in Research
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the physicochemical properties of pharmaceutical compounds. Although specific DSC and TGA data for this compound are not available in the literature, the expected thermal behavior can be inferred from studies on the parent compound, UDCA. researchgate.netnih.govresearchgate.net
Differential Scanning Calorimetry (DSC) would be employed to determine the melting point and purity of this compound. A typical DSC thermogram would show an endothermic peak corresponding to the melting of the crystalline ester. The temperature and enthalpy of this transition would provide valuable information about its solid-state properties. For comparison, pure UDCA exhibits a sharp endothermic melting peak at approximately 203-206°C. researchgate.net The esterification with a butyl group would likely alter this melting point.
Thermogravimetric Analysis (TGA) would provide information on the thermal stability and decomposition profile of the compound. A TGA curve would show the weight loss of the sample as a function of temperature. For this compound, one would expect to see decomposition at elevated temperatures, likely in a multi-step process corresponding to the loss of the butyl ester group and subsequent degradation of the steroidal nucleus. TGA studies on UDCA show that it is stable up to its melting point, with decomposition occurring at higher temperatures. researchgate.net
Table 2: Expected Thermal Analysis Data for this compound
| Technique | Expected Observation | Information Gained |
| DSC | A distinct endothermic peak. | Melting point, purity, and solid-state transitions. |
| TGA | Weight loss at elevated temperatures. | Thermal stability and decomposition pattern. |
Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. There are no published crystal structures specifically for this compound. However, the crystal structure of the parent UDCA has been determined, revealing detailed information about its molecular conformation and hydrogen bonding networks. nih.gov
A crystallographic analysis of this compound would be invaluable for understanding its solid-state properties. It would reveal the precise conformation of the steroid ring system, the orientation of the hydroxyl groups, and the conformation of the butyl ester side chain. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. These structural details are critical for understanding the compound's physical properties, including its solubility and stability.
Should a crystalline form of this compound be obtained, single-crystal X-ray diffraction would be the technique of choice. The resulting data would allow for the determination of the unit cell parameters, space group, and the precise coordinates of each atom in the molecule.
Structure Activity Relationship Sar Investigations of Ursodeoxycholic Acid Esters
Conformational Analysis and Stereochemical Impact of the 2-Butyl Ester Moiety
The fundamental structure of UDCA is a rigid steroid nucleus with two hydroxyl groups at the 3α and 7β positions. The side chain, terminating in a carboxylic acid, possesses a degree of flexibility. The introduction of a 2-butyl ester at this terminus significantly alters the steric and electronic profile of the side chain.
From a stereochemical perspective, the core stereochemistry of the UDCA steroid nucleus remains unchanged. However, the presence of the bulky ester can influence the rotational freedom of the entire side chain, potentially favoring certain spatial arrangements of the steroid nucleus relative to the side chain. This can, in turn, affect how the molecule presents its key interacting groups, such as the 3α- and 7β-hydroxyls, to its biological targets.
Computational Modeling and Molecular Dynamics Simulations of Ester-Target Interactions
To understand how the structural changes introduced by the 2-butyl ester moiety translate into biological activity, computational modeling and molecular dynamics simulations are invaluable tools. These methods allow for the prediction and analysis of interactions at an atomic level.
The farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5) are two key receptors through which bile acids exert their signaling effects. nih.gov UDCA itself is known to be a weak or partial agonist for these receptors. drugbank.com
Computational docking studies can predict how Ursodeoxycholic Acid 2-Butyl Ester might bind to FXR and TGR5. For FXR, the binding of bile acids is typically driven by a combination of hydrophobic interactions with the lipophilic steroid core and hydrogen bonding with specific amino acid residues in the ligand-binding domain. nih.gov While the core of the 2-butyl ester derivative would be expected to engage in similar hydrophobic interactions as UDCA, the esterified side chain would interact differently. The absence of a terminal carboxylate means it cannot form the ionic bonds that are often critical for the binding of endogenous bile acids. However, the butyl ester group could form new, favorable hydrophobic contacts within the binding pocket.
Similarly, for the G-protein coupled receptor TGR5, which is activated by bile acids on the cell surface, the increased lipophilicity of the 2-butyl ester could enhance its partitioning into the cell membrane where the receptor is located. nih.gov Molecular dynamics simulations can further elucidate the stability of these predicted binding poses and the dynamic behavior of the ester within the receptor's binding site over time. These simulations can reveal whether the flexible butyl chain allows for an induced-fit mechanism, where the ligand and receptor mutually adapt their conformations to achieve a stable complex.
A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. A hypothetical pharmacophore for UDCA derivatives as FXR or TGR5 modulators would likely include:
Hydrophobic features: corresponding to the steroid nucleus.
Hydrogen bond donors: the 3α- and 7β-hydroxyl groups.
A hydrophobic/lipophilic region: corresponding to the esterified side chain.
The precise spatial relationship between these features would be critical for activity. By analyzing the predicted binding modes of a series of UDCA esters, a more refined pharmacophore model could be developed. This model could then be used to virtually screen for other novel and potentially more potent derivatives.
Influence of Esterification on Membrane Permeability and Distribution in Model Systems
A key consequence of converting the carboxylic acid of UDCA to a 2-butyl ester is the significant increase in lipophilicity. This change is expected to have a profound effect on the molecule's ability to cross biological membranes. The parent UDCA, being more hydrophilic, has a lower passive permeability across cell membranes. nih.govnih.gov Its transport is often facilitated by specific bile acid transporters.
Comparative Analysis of this compound with Parent Acid and Other Alkyl Esters
To put the properties of this compound into context, a comparative analysis with the parent UDCA and other alkyl esters, such as the methyl ester, is necessary.
| Feature | Ursodeoxycholic Acid (Parent Acid) | Ursodeoxycholic Acid Methyl Ester | This compound (Predicted) |
| Lipophilicity | Lower | Higher than UDCA | Highest |
| Polarity | High (due to COOH) | Lower | Lowest |
| Membrane Permeability | Lower passive permeability nih.govnih.gov | Increased passive permeability | Highest passive permeability |
| Receptor Binding (FXR/TGR5) | Weak/partial agonist drugbank.com | Altered binding due to loss of carboxylate | Potentially altered binding, with increased hydrophobic interactions |
| Flexibility of Side Chain | Moderate | Moderate | High |
This comparative table highlights the expected trade-offs with increasing the alkyl chain length of the ester. While the 2-butyl ester is predicted to have the highest membrane permeability, which could be advantageous for oral absorption and cellular uptake, its interaction with target receptors might be altered in ways that are either beneficial or detrimental to its desired therapeutic effect. The increased lipophilicity might also lead to off-target effects or changes in metabolism and excretion. The methyl ester represents an intermediate step in this progression of lipophilicity.
An extensive review of publicly available scientific literature reveals a significant lack of specific research on the chemical compound this compound. As such, it is not possible to provide a detailed article on the biochemical and cellular mechanistic studies of this specific ester derivative that adheres to the provided outline.
Therefore, without dedicated in vitro and non-human model studies on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research is needed to elucidate the specific biochemical and cellular mechanisms of this compound.
Biochemical and Cellular Mechanistic Studies in Vitro and Non Human Models
Modulation of Intracellular Signaling Pathways by Ursodeoxycholic Acid 2-Butyl Ester in Model Systems
Interactions with Inflammatory Signaling Cascades (e.g., NF-κB, MAPK) in Macrophage Models
No specific studies detailing the interactions of this compound with key inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, in macrophage models were found. Research on the parent compound, UDCA, has shown that it can modulate these pathways, generally leading to anti-inflammatory effects. For instance, UDCA has been observed to inhibit the phosphorylation of ERK, JNK, and p38, which are key components of the MAPK pathway, and to suppress the activation of NF-κB in lipopolysaccharide-stimulated macrophage cell lines. However, it is crucial to note that these findings pertain to UDCA and cannot be directly extrapolated to its 2-butyl ester derivative, as the addition of the butyl ester group can significantly alter the compound's physicochemical properties, including its solubility, cell permeability, and metabolic fate, which in turn could lead to different biological activities.
Investigation of Transport Mechanisms Across Model Biological Membranes
There is a lack of available research on the specific transport mechanisms of this compound across model biological membranes. The transport of bile acids like UDCA is a complex process involving a variety of uptake and efflux transporters, such as the Na+-taurocholate cotransporting polypeptide (NTCP) and the bile salt export pump (BSEP). The esterification of UDCA to a 2-butyl ester would likely alter its interaction with these transporters. It is plausible that the increased lipophilicity of the ester derivative could favor passive diffusion across cell membranes, but without empirical data, this remains speculative. Studies to elucidate its primary mode of transport (i.e., active transport, facilitated diffusion, or passive diffusion) and to identify the specific transporters involved have not been reported.
Effects on Gene Expression and Protein Profiles in Isolated Cells and Tissue Explants
No data from studies investigating the effects of this compound on global gene expression or protein profiles in isolated cells or tissue explants could be located. Such studies, often employing techniques like microarray analysis, RNA-sequencing, or proteomics, are essential for understanding the broader cellular impact of a compound. For the parent molecule UDCA, research has demonstrated effects on the expression of genes involved in bile acid synthesis and transport, as well as apoptosis and fibrosis. Without similar studies on the 2-butyl ester, its influence on cellular function at the genomic and proteomic levels is unknown.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For Ursodeoxycholic Acid 2-Butyl Ester, DFT calculations would provide a fundamental understanding of its stability, reactivity, and electronic properties.
By solving the Schrödinger equation for the molecule, DFT can determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester and hydroxyl groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be found near the hydrogen atoms. These computational analyses are invaluable for predicting how the molecule will interact with biological receptors or other chemical species.
Table 1: Predicted DFT Parameters for this compound
| Parameter | Predicted Significance |
| HOMO Energy | Indicates the molecule's capacity to act as an electron donor in reactions. |
| LUMO Energy | Indicates the molecule's capacity to act as an electron acceptor. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |
| Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for nucleophilic and electrophilic attack. |
| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
This table represents parameters that would be calculated in a typical DFT study. The values are predictive and depend on the specific computational model and basis set used.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Physicochemical Parameters
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. ubbcluj.ronih.gov These models are essential for predicting key parameters that govern a molecule's behavior, such as its solubility, lipophilicity, and boiling point, without the need for experimental measurement. nih.gov
For this compound, a QSPR model would be built using a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's topology, geometry, and electronic structure. By adding the 2-butyl ester group to the parent UDCA molecule, properties like lipophilicity (expressed as logP) are expected to increase due to the addition of the nonpolar alkyl chain. mdpi.com This change can significantly affect the molecule's absorption, distribution, and ability to cross biological membranes.
Various software platforms can predict these properties. simulations-plus.com For instance, the increased lipophilicity of the ester compared to the parent acid could lead to different interactions with biological surfaces and altered solubility characteristics. researchgate.netnih.gov
Table 2: Predicted Physicochemical Properties of Ursodeoxycholic Acid vs. its 2-Butyl Ester
| Property | Ursodeoxycholic Acid (UDCA) | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₂₄H₄₀O₄ | C₂₈H₄₈O₄ | Addition of a C₄H₈ group from the butyl ester. |
| Molecular Weight | 392.57 g/mol | 448.68 g/mol | Increased mass from the butyl ester moiety. |
| LogP (Octanol/Water) | ~3.5-4.0 (Experimental/Predicted) | > 5.0 | The addition of the hydrophobic butyl chain increases lipophilicity. |
| Aqueous Solubility | Poor (20 mg/L) acs.org | Very Poor | Increased lipophilicity generally leads to decreased aqueous solubility. |
| Polar Surface Area (PSA) | 77.76 Ų | ~77.76 Ų | The esterification of the carboxylic acid does not significantly change the number of polar atoms (O). |
Values for UDCA are from established databases like PubChem. Values for the 2-Butyl Ester are predictive and based on established chemical principles and QSPR models.
Molecular Docking and Virtual Screening Approaches for Novel Binding Partners
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the interaction between a small molecule (ligand), like this compound, and a macromolecular target, typically a protein.
The primary biological targets for bile acids and their derivatives include nuclear receptors like the Farnesoid X Receptor (FXR). nih.goveurekaselect.comcore.ac.uk UDCA itself is known to be a weak antagonist of FXR. nih.govcore.ac.uk A molecular docking study of its 2-butyl ester derivative would involve computationally placing the molecule into the ligand-binding pocket of FXR. The simulation would calculate the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ester and the amino acid residues of the receptor. nih.gov
The results could predict whether the 2-butyl ester derivative retains, enhances, or loses the ability to interact with FXR compared to the parent UDCA molecule. Such studies are crucial for virtual screening, where large libraries of compounds can be computationally screened against a target to identify potential new modulators. acs.org
Table 3: Hypothetical Molecular Docking Results for this compound with Farnesoid X Receptor (FXR)
| Parameter | Hypothetical Outcome | Interpretation |
| Binding Affinity (kcal/mol) | -7.5 | A negative value indicates a favorable binding interaction. The magnitude suggests the strength of binding. |
| Key Interacting Residues | Arg264, His447, Trp469 | Specific amino acids within the FXR binding pocket predicted to form hydrogen bonds or hydrophobic interactions. |
| Predicted Activity | FXR Antagonist | Based on the binding mode, the compound is predicted to inhibit the receptor's activity, similar to UDCA. |
| Comparison to UDCA | Potentially altered affinity | The butyl ester group may occupy a different region of the binding pocket, leading to a change in binding strength. |
This table presents a hypothetical scenario for a molecular docking simulation. Actual results would depend on the specific software, protein structure, and docking algorithm used.
In Silico Prediction of Metabolic Stability and Biotransformation Pathways
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical part of modern drug development. springernature.comsimulations-plus.comgreenstonebio.com For this compound, computational tools can predict its metabolic fate in the body, identifying likely biotransformation pathways and the enzymes involved. nih.gov
The most probable initial metabolic step for an ester prodrug is hydrolysis. pensoft.net Carboxylesterases (CES), particularly hCES1, are enzymes that catalyze the cleavage of ester bonds. nih.govunimi.itresearchgate.net An in silico model would predict that this compound is a substrate for these enzymes, which would hydrolyze the ester bond to release the parent Ursodeoxycholic Acid and butanol.
Following hydrolysis, the liberated UDCA would be expected to follow its known metabolic pathways, which include conjugation with glycine (B1666218) or taurine (B1682933) (Phase II metabolism). The steroid nucleus can also undergo further oxidation (Phase I metabolism) by cytochrome P450 enzymes. nih.gov Predictive software uses databases of known metabolic reactions and rule-based systems to forecast these transformations.
Table 4: Predicted Metabolic Pathways for this compound
| Metabolic Phase | Predicted Reaction | Primary Enzyme(s) Involved | Resulting Metabolite(s) |
| Phase I | Ester Hydrolysis | Carboxylesterases (e.g., hCES1) | Ursodeoxycholic Acid, Butanol |
| Phase I | Hydroxylation | Cytochrome P450 family (CYPs) | Hydroxylated UDCA derivatives |
| Phase II | Amino Acid Conjugation | Bile acid-CoA:amino acid N-acyltransferase (BAAT) | Glyco-UDCA, Tauro-UDCA |
| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDCA-glucuronides |
This table outlines the likely metabolic fate based on the known metabolism of UDCA and general principles of ester drug metabolism.
Future Directions and Emerging Research Opportunities
Development of Ursodeoxycholic Acid 2-Butyl Ester as a Chemical Biology Probe
The development of this compound as a chemical biology probe represents a significant opportunity to dissect the molecular mechanisms of bile acid signaling and metabolism. Chemical probes are small molecules used to study and manipulate biological systems. By modifying the ester with specific functionalities, it can be transformed into a powerful tool for discovery.
A key strategy involves incorporating a photoreactive group and a clickable tag, such as an alkyne, into the bile acid structure. acs.org This approach, successfully used for other bile acids like cholic acid, allows for photoaffinity labeling. When introduced to cells or cell lysates, the probe can be activated by UV light to form a covalent bond with nearby interacting proteins. The alkyne tag then permits the "clicking" on of a reporter molecule, like biotin, for subsequent isolation and identification of these binding partners via mass spectrometry. acs.org
The ester linkage of this compound is a critical feature in probe design. While ester bonds can be susceptible to hydrolysis by endogenous esterases, this can be exploited as a feature. acs.org A probe based on this ester could be designed to be activated or release the parent ursodeoxycholic acid (UDCA) upon entering a cell, allowing for the study of intracellular transport and targeting. Furthermore, fluorescent derivatives, such as those created with cholyl-l-lysyl-fluorescein, have been used to quantify the inhibition of bile acid transporters. nih.gov A fluorescently-tagged version of this compound could similarly be used to visualize its uptake, trafficking, and to screen for proteins that regulate its disposition.
Integration into Advanced Organ-on-a-Chip or 3D Cell Culture Systems for Mechanistic Research
Traditional 2D cell culture and animal models often fail to fully replicate the complex microenvironment of human organs. youtube.com Organ-on-a-chip (OOC) and 3D cell culture systems have emerged as revolutionary platforms that recapitulate organ-level physiology with much higher fidelity. nih.gov These microfluidic devices are lined with living human cells and can simulate critical environmental cues like blood flow, mechanical forces (e.g., peristalsis), and tissue-tissue interfaces. youtube.comnih.gov
Integrating this compound into these advanced models offers a unique opportunity for mechanistic research. For instance, the parent compound, UDCA, is known to protect the intestinal barrier and promote the migration of intestinal epithelial cells. nih.gov An "intestine-on-a-chip" model, which can feature co-cultures of epithelial cells, immune cells, and even gut microbiota under physiological flow, would be an ideal system to study these effects in a more human-relevant context. nih.gov Researchers could use such a system to investigate how the 2-butyl ester derivative is metabolized by gut epithelial cells or resident bacteria, and how it modulates intestinal permeability and inflammatory responses in a dynamic, multi-cell type environment.
Similarly, a "liver-on-a-chip" could be used to study the compound's hepatic uptake, metabolism by hepatocytes, and its effect on bile canaliculi formation and function in a 3D architecture. These platforms allow for real-time monitoring and analysis of cellular behavior, gene expression, and biomarker secretion, providing deeper insights than possible with conventional assays. mdpi.com
High-Throughput Screening Methodologies for Identifying Novel Biological Activities of Bile Acid Esters
High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those with specific biological activities. Applying HTS methodologies to libraries of bile acid esters, including this compound, could rapidly uncover novel functions and molecular targets.
Several HTS approaches are particularly relevant:
Transporter Inhibition Assays: A key safety concern for new drugs is their potential to inhibit bile acid transporters, leading to cholestasis. nih.gov An HTS assay using human hepatocytes in a 3D culture format and a fluorescent bile acid derivative can be used to screen for compounds that inhibit efflux transporters like the Bile Salt Export Pump (BSEP). nih.gov this compound could be tested in such an assay to determine its interaction with key hepatic transporters.
Enzyme Inhibition Assays: Bile salt hydrolase (BSH) is an enzyme produced by gut bacteria that de-conjugates bile acids, impacting host metabolism. Inhibiting BSH is a potential strategy to promote animal growth and influence host health. plos.org A precipitation-based HTS method has been developed to screen for BSH inhibitors from large compound libraries. plos.org Screening bile acid esters with this method could identify potent BSH modulators.
Lipase (B570770)/Esterase Activity Assays: Since the compound is an ester, it is a potential substrate for lipases and esterases. An HTS method using nonchromogenic triglycerides and a pH indicator can quantify the activity of these hydrolases. nih.gov This assay could be adapted to screen libraries of bile acid esters to identify specific substrates or inhibitors of these enzymes, providing insight into their metabolic stability and potential interactions.
| HTS Method | Principle | Target/Application | Reference |
| Fluorescent Cellular Assay | Measures the accumulation of a fluorescent bile acid derivative (e.g., CLF) in bile canaliculi of cultured hepatocytes. | Screening for inhibitors of bile acid efflux transporters (e.g., BSEP) to predict cholestatic potential. | nih.gov |
| Precipitation-Based Assay | Detects the precipitation of deconjugated bile acids after enzymatic reaction with Bile Salt Hydrolase (BSH). | Screening for inhibitors of bacterial BSH. | plos.org |
| Spectrophotometric pH Assay | Measures the pH change resulting from the release of fatty acids during the hydrolysis of nonchromogenic triglycerides by lipases/esterases. | Screening for lipase and esterase activity or inhibition. | nih.gov |
Exploration of this compound in Comparative Biochemistry and Evolutionary Biology of Bile Acids
The structure and composition of bile acids have evolved significantly throughout vertebrate history. nih.gov Early, "primitive" vertebrates like jawless fish primarily produce C27 bile alcohols conjugated with sulfate, whereas more recently evolved mammals synthesize C24 bile acids conjugated with amino acids like glycine (B1666218) or taurine (B1682933). nih.govoup.com These chemical differences reflect adaptations in lipid digestion and signaling functions.
This compound, as a synthetic derivative, can serve as a valuable tool in comparative biochemistry to probe these evolutionary differences. By studying its interaction with biological systems from diverse species, researchers can gain insight into the functional evolution of the proteins that metabolize and respond to bile acids.
For example, experiments could compare the rate of hydrolysis of the 2-butyl ester by liver or intestinal preparations from different classes of vertebrates (e.g., fish, amphibians, reptiles, and mammals). This would reveal species-specific differences in esterase activity and substrate preference, shedding light on how the enzymatic machinery for bile acid modification has adapted over time. nih.gov Furthermore, its ability to activate nuclear receptors like the farnesoid X receptor (FXR) or membrane receptors like TGR5 could be compared across species. nih.gov Since the ligand specificity of these receptors can vary between species, such studies could help explain how changes in bile acid structure during evolution have driven the co-evolution of their receptors to regulate metabolism. oup.com
Q & A
Q. How is environmental sustainability validated for novel synthesis routes?
- Methodological Answer :
- Lifecycle assessment (LCA) : Compare E-factors and PMI (Process Mass Intensity) of electrochemical vs. traditional oxidation (e.g., CrO₃-based) methods .
- Green chemistry metrics : Atom economy calculations for catalytic steps and solvent recovery rates (e.g., >90% ethanol reuse in large-scale batches) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
